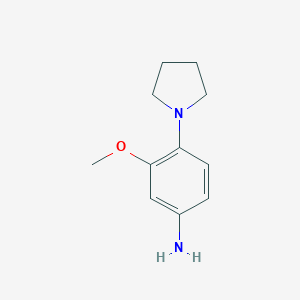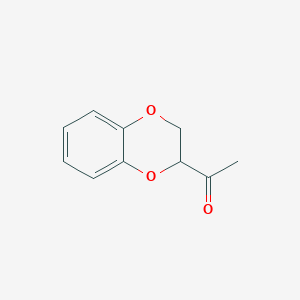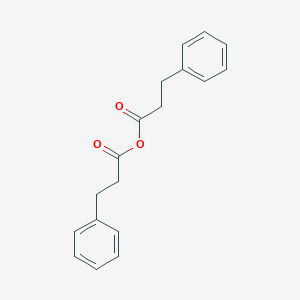
2-Fenil-2,3-dihidro-1H-inden-1-ona
Descripción general
Descripción
2-Phenyl-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of indanones It is characterized by a phenyl group attached to the second carbon of a dihydroindenone structure
Aplicaciones Científicas De Investigación
2-Phenyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of various pharmaceuticals.
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with various biological targets .
Mode of Action
It’s known that the compound can undergo various chemical reactions, such as [5+2−2] decarbonylative cycloaddition . This suggests that it may interact with its targets through covalent bonding or other chemical interactions.
Biochemical Pathways
Compounds with similar structures have been found to influence various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Pharmacokinetics
The compound’s molecular weight of 1321592 suggests that it may have favorable absorption and distribution characteristics.
Result of Action
Compounds with similar structures have been found to exert potent antibacterial action with broad-spectrum antibacterial activity . Some compounds were also found to have potent antifungal properties .
Action Environment
It’s known that the compound is susceptible to degradation under certain conditions .
Análisis Bioquímico
Biochemical Properties
Indole derivatives, such as 2-Phenyl-2,3-dihydro-1H-inden-1-one, have been found to bind with high affinity to multiple receptors, making them useful in developing new derivatives
Cellular Effects
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 2-Phenyl-2,3-dihydro-1H-inden-1-one may influence cell function, signaling pathways, gene expression, and cellular metabolism.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of benzene with 2-phenylpropionic acid, followed by cyclization. Another method includes the oxidation of 2-phenylindan using chromium trioxide in acetic acid .
Industrial Production Methods: Industrial production of 2-Phenyl-2,3-dihydro-1H-inden-1-one typically involves large-scale Friedel-Crafts acylation reactions, utilizing catalysts such as aluminum chloride to facilitate the process. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Phenyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-phenylindanone.
Reduction: Reduction reactions can convert it to 2-phenylindan.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Various electrophiles such as halogens or nitro groups under acidic conditions.
Major Products:
Oxidation: 2-Phenylindanone.
Reduction: 2-Phenylindan.
Substitution: Halogenated or nitro-substituted derivatives.
Comparación Con Compuestos Similares
- 2-Phenylindanone
- 2-Phenylindan
- 1-Indanone
Comparison: 2-Phenyl-2,3-dihydro-1H-inden-1-one is unique due to its dihydroindenone structure, which imparts distinct chemical reactivity compared to its fully aromatic counterparts like 2-Phenylindanone. Its partially saturated ring system allows for different types of chemical transformations, making it a versatile intermediate in organic synthesis.
Propiedades
IUPAC Name |
2-phenyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c16-15-13-9-5-4-8-12(13)10-14(15)11-6-2-1-3-7-11/h1-9,14H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLCRYNZYRSURW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C21)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10312469 | |
| Record name | 2-Phenyl-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10312469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16619-12-8 | |
| Record name | 16619-12-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255087 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phenyl-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10312469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














